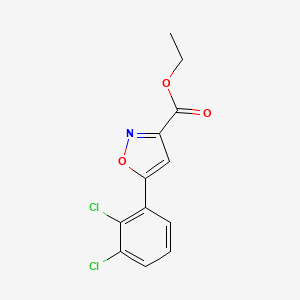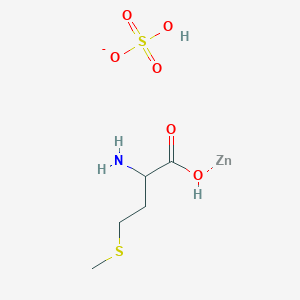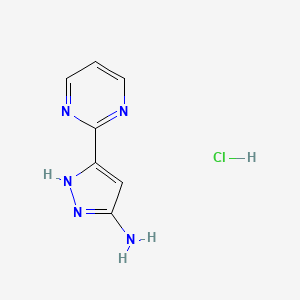
2-(6-Bromohexyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromohexyl)oxirane is an organic compound with the molecular formula C8H15BrO. It is a member of the oxirane family, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a bromine atom attached to a six-carbon alkyl chain, which is in turn connected to an oxirane ring. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Bromohexyl)oxirane involves the reaction of 2-chlorohexanal with sodium hydroxide to form 2-hexanal. This intermediate is then reacted with bromoethane, followed by an epoxidation reaction to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromohexyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Sodium hydroxide, potassium cyanide, and amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(6-hydroxyhexyl)oxirane, while ring-opening with amines can produce amino alcohols.
Applications De Recherche Scientifique
2-(6-Bromohexyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening and substitution reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(6-Bromohexyl)oxirane involves its ability to undergo nucleophilic substitution and ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The bromine atom also serves as a good leaving group, facilitating substitution reactions. These properties allow the compound to interact with various molecular targets and pathways, leading to the formation of diverse chemical products .
Comparaison Avec Des Composés Similaires
2-(6-Bromohexyl)oxirane can be compared with other similar compounds such as:
1-Bromo-2-(6-bromohexyl)ethane: Similar in structure but lacks the oxirane ring.
2-(6-Chlorohexyl)oxirane: Similar but with a chlorine atom instead of bromine.
2-(6-Hydroxyhexyl)oxirane: Similar but with a hydroxyl group instead of bromine.
The uniqueness of this compound lies in its combination of the oxirane ring and the bromine atom, which imparts specific reactivity and makes it useful in various chemical transformations .
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
2-(6-bromohexyl)oxirane |
InChI |
InChI=1S/C8H15BrO/c9-6-4-2-1-3-5-8-7-10-8/h8H,1-7H2 |
Clé InChI |
CSOJDWCBTXEKGP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)





![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)




